2,4,6-Trimethylpyrimidine-5-carbaldehyde
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Overview
Description
2,4,6-Trimethylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyrimidine-5-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,4,6-Trimethylpyrimidine-5-carboxylic acid.
Reduction: 2,4,6-Trimethylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4,6-Trimethylpyrimidine-5-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylbenzaldehyde: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
2,4,6-Trimethylpyrimidine: Lacks the aldehyde group, resulting in different applications and reactivity.
Uniqueness: 2,4,6-Trimethylpyrimidine-5-carbaldehyde is unique due to the presence of both the aldehyde group and the pyrimidine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZSTMJTSRAEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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